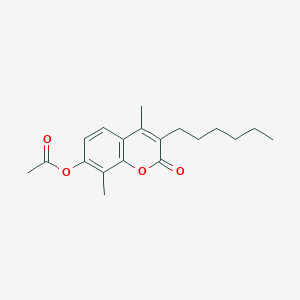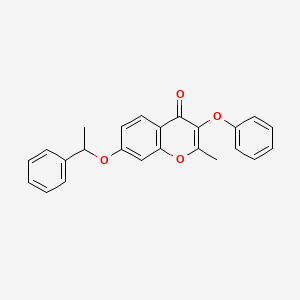
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Scientific Research Applications
3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives:
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetate group.
3-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetylamino propanoate: This derivative contains an acetylamino group, which may confer different biological activities.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: This compound has an ethoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
405918-93-6 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C19H24O4/c1-5-6-7-8-9-16-12(2)15-10-11-17(22-14(4)20)13(3)18(15)23-19(16)21/h10-11H,5-9H2,1-4H3 |
InChI Key |
NMUNDMYUQUORFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11149935.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B11149943.png)
![8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149946.png)

![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate](/img/structure/B11149954.png)

![(5E)-5-{[5-(3-Bromophenyl)-2-furyl]methylene}-2-(2-chlorophenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11149969.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11149970.png)
![(5E)-2-(morpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11149976.png)
![4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11149983.png)
![3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11149998.png)
![N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150001.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11150005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11150007.png)
